molecular formula C9H10BrN5O B5830381 N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine

N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine

Cat. No.: B5830381
M. Wt: 284.11 g/mol
InChI Key: QPFHIUSYTNEZMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine is a chemical compound supplied for research use only. It is strictly intended for laboratory research and not for human, veterinary, or therapeutic use. This tetrazole-based small molecule is of significant interest in medicinal chemistry, particularly in the discovery of novel antimalarial agents. Compounds within this chemical class have demonstrated potent activity against Plasmodium falciparum , the parasite responsible for the most severe form of malaria . Research indicates that related tetrazole analogs operate through a mechanism involving the inhibition of hemozoin formation within the parasite's digestive vacuole, leading to a toxic buildup of free heme—a mechanism shared with established antimalarials like chloroquine . These tetrazole series are noted for their fast-killing kinetics against the parasite and a relatively low propensity for the development of high-level resistance, making them a promising scaffold for future optimization efforts . The synthetic versatility of the tetrazole core, often accessible via multicomponent reactions like the Ugi coupling, provides multiple vectors for structural modification to explore structure-activity relationships (SAR) . Researchers can leverage this compound as a key intermediate or precursor in the synthesis and development of new therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O/c1-16-8-3-2-7(10)4-6(8)5-11-9-12-14-15-13-9/h2-4H,5H2,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFHIUSYTNEZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine

A retrosynthetic analysis of the target molecule, this compound, reveals several viable synthetic routes. The most logical disconnection is at the C-N bond between the benzyl (B1604629) group and the tetrazole ring. This primary disconnection points to two key precursors: 5-aminotetrazole (B145819) and a suitable 5-bromo-2-methoxybenzyl electrophile, such as 5-bromo-2-methoxybenzyl bromide.

A further disconnection of the 5-aminotetrazole precursor suggests its formation from precursors like cyanamide (B42294) and an azide (B81097) source. The 5-bromo-2-methoxybenzyl bromide can be traced back to 5-bromo-2-methoxybenzaldehyde (B189313), which in turn can be synthesized from p-bromoanisole. This multi-step retrosynthesis provides a clear roadmap for the total synthesis of the target compound.

Synthesis of Key Precursors: (5-bromo-2-methoxybenzyl)amines and 5-aminotetrazole Derivatives

The successful synthesis of this compound is contingent upon the efficient preparation of its key precursors.

The synthesis of the benzylamine (B48309) precursor can be approached from 5-bromo-2-methoxybenzaldehyde. One method involves the reaction of 5-bromo-2-methoxybenzaldehyde with methyl carbamate (B1207046) and tert-butyldimethylsilane (B7800976) in the presence of trifluoroacetic acid, followed by hydrolysis with lithium hydroxide (B78521) to yield 2-bromo-5-methoxybenzylamine. chemicalbook.com Alternatively, 5-bromo-2-methoxybenzaldehyde can be synthesized from p-bromoanisole and 1,1-dichloromethyl methyl ether in the presence of titanium tetrachloride. prepchem.com

5-Aminotetrazole is a readily available starting material. Historically, it was first synthesized by Johannes Thiele in 1892 from aminoguanidine (B1677879) and nitrous acid. wikipedia.org A more common and safer laboratory-scale synthesis involves the reaction of cyanamide with hydrazoic acid, which can be generated in situ from sodium azide and an acid. wikipedia.orggoogle.com One-pot syntheses from cyanamide and hydrazine (B178648) hydrochloride have also been developed to produce anhydrous 5-aminotetrazole in good yields. wikipedia.org

Strategies for Tetrazole Ring Formation and Functionalization

The formation of the 5-substituted-1H-tetrazole ring is a critical step in the synthesis of the target molecule. Several robust methods are available for constructing this heterocyclic core.

[3+2] Cycloaddition Approaches for 5-Substituted-1H-tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is one of the most fundamental and widely used methods for the synthesis of 5-substituted-1H-tetrazoles. nih.govacs.org This reaction can be catalyzed by a variety of reagents to improve efficiency and reaction conditions. For instance, silica (B1680970) sulfuric acid has been shown to effectively catalyze the cycloaddition of nitriles and sodium azide. nih.gov Various metal catalysts, including cobalt and copper complexes, have also been employed to promote this transformation under homogeneous conditions. nih.govacs.orgresearchgate.net The choice of catalyst can influence the reaction rate and substrate scope.

Catalyst/ReagentSubstrate ScopeConditionsYieldReference
Silica Sulfuric AcidAromatic and aliphatic nitrilesDMF72-95% nih.gov
Cobalt(II) complexOrganonitrilesHomogeneousGood nih.govacs.org
Copper(I) catalystNitriles and trimethylsilyl (B98337) azideDMF/MeOHGood to high researchgate.net
Zinc saltsAromatic and aliphatic nitrilesWaterBroad organic-chemistry.org

Multicomponent Reactions (MCRs) for Tetrazole Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like tetrazoles in a single step from three or more starting materials. The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for tetrazole synthesis. beilstein-journals.orgnih.govbeilstein-archives.org

In the Ugi tetrazole reaction, an isocyanide, an aldehyde or ketone, an amine, and hydrazoic acid (often generated in situ) react to form α-aminoacyl tetrazoles. nih.govrsc.org The Passerini tetrazole reaction is a three-component reaction involving an isocyanide, an aldehyde or ketone, and hydrazoic acid to yield α-acyloxy tetrazoles. beilstein-archives.orgnih.gov These reactions are highly versatile and allow for the introduction of diverse substituents onto the tetrazole scaffold. beilstein-journals.orgnih.gov

MCR TypeComponentsProduct TypeReference
Ugi-tetrazoleIsocyanide, Oxo component, Amine, Azideα-Aminoacyl tetrazoles nih.govrsc.org
Passerini-tetrazoleIsocyanide, Oxo component, Azideα-Acyloxy tetrazoles beilstein-archives.orgnih.gov

N-Alkylation and Amidation Reactions for this compound Formation

The final step in the synthesis of the target molecule involves the formation of the C-N bond between the 5-bromo-2-methoxybenzyl group and the 5-aminotetrazole ring. This is typically achieved through an N-alkylation reaction.

The N-alkylation of 5-aminotetrazole with a suitable electrophile, such as 5-bromo-2-methoxybenzyl bromide, in the presence of a base, would lead to the desired product. The reaction of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide in the presence of K2CO3 has been reported to yield a mixture of N-alkylated products. mdpi.com

Regioselective Considerations in N-Alkylation of Tetrazoles

A critical aspect of the N-alkylation of 5-substituted tetrazoles is regioselectivity. The tetrazole ring has two potential sites for alkylation on the ring nitrogen atoms (N1 and N2), leading to the formation of two possible isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, and the reaction conditions. rsc.orgresearchgate.netresearchgate.net

For 5-aminotetrazole, alkylation can occur on either the ring nitrogens or the exocyclic amino group, further complicating the regioselectivity. The electronic and steric properties of the C5 substituent play a significant role in directing the incoming electrophile. researchgate.net Generally, electron-withdrawing groups at the C5 position tend to favor alkylation at the N2 position, while the influence of other groups can be more complex. researchgate.net The choice of solvent and base can also impact the product distribution. A detailed study of the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl bromide showed the formation of both 1,5- and 2,5-disubstituted regioisomers. mdpi.com Therefore, careful optimization of the reaction conditions is necessary to achieve the desired regioselectivity for the synthesis of this compound.

Optimization of Reaction Conditions and Catalyst Systems

The synthesis of N-substituted 5-aminotetrazoles is a critical process that often yields a mixture of regioisomers, including substitution at the N1 and N2 positions of the tetrazole ring, as well as on the exocyclic 5-amino group. rsc.org The optimization of reaction conditions—such as the choice of base, solvent, and temperature—is paramount to control selectivity and maximize the yield of the desired isomer.

The N-benzylation of a tetrazole core is typically conducted in the presence of a base to deprotonate the acidic N-H of the tetrazole ring, thereby activating it for nucleophilic attack on the benzyl halide. The choice of base and solvent system significantly influences the reaction's outcome. Strong bases like sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) are effective for this transformation. academie-sciences.fr Alternatively, weaker bases such as potassium carbonate (K2CO3) in solvents like acetone (B3395972) can also be employed, often at room temperature, providing a milder reaction pathway. mdpi.com

Studies on the benzylation of 5-aminotetrazole with various para-substituted benzyl halides have shown that N1 and N2-benzyl isomers are the predominant products, each forming in approximately 30–40% yield, while the N5-benzylamino isomer is a minor product (around 10%). rsc.org The precise ratio of these isomers is influenced by the reaction parameters. Optimizing for a specific isomer, such as the N-(benzyl)-1H-tetrazol-5-amine target, requires careful selection of these conditions to favor substitution on the exocyclic amino group over the ring nitrogen atoms. However, direct N-alkylation of the exocyclic amine is often less favorable than ring alkylation.

The following table summarizes reaction conditions used in the synthesis of related N-benzyl-5-aminotetrazole compounds, illustrating the common variables that require optimization.

Starting MaterialReagentBaseSolventTemperatureReference
5-AminotetrazoleBenzyl chlorideSodium hydride (NaH)N,N-Dimethylformamide (DMF)Room Temperature academie-sciences.fr
N-((tetrazol-5-yl)methyl)benzamideBenzyl bromidePotassium carbonate (K2CO3)AcetoneRoom Temperature mdpi.com
5-Aminotetrazolep-Substituted benzyl halidesNot specifiedNot specifiedNot specified rsc.org

Derivatization Strategies for Analogues of this compound

Derivatization is a key strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a lead compound. For a molecule like this compound, analogues would typically be synthesized by modifying the substituted benzyl moiety to probe the effects of different functional groups on biological activity.

Research on a novel class of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives demonstrated that a wide variety of functional groups on the benzyl ring were tolerated. nih.gov This suggests that the core tetrazol-5-amine scaffold is robust and amenable to the introduction of diverse chemical functionalities. In that study, both electron-withdrawing and electron-donating substituents were successfully incorporated, indicating broad chemical compatibility. A key finding was that ortho-substitution on the benzyl group generally conferred the greatest biological potency, a principle that would be directly applicable to designing potent analogues of this compound. nih.gov

Derivatization strategies would involve synthesizing a library of compounds where the 5-bromo and 2-methoxy groups on the benzyl ring are systematically replaced with other substituents. This allows for the exploration of how factors like electronics, sterics, and lipophilicity impact the molecule's function. For example, the bromo group could be replaced with other halogens (Cl, F) or with alkyl, trifluoromethyl, or cyano groups. The methoxy (B1213986) group could be replaced with other alkoxy groups of varying sizes or with a simple hydroxyl group to investigate hydrogen bonding potential.

The following table illustrates a representative, though not exhaustive, set of derivatization strategies based on modifications explored in analogous compound series. nih.gov

Parent Structure MoietyPosition of SubstitutionExample SubstituentRationale for Derivatization
Benzyl Ringortho (C2)-OCH3, -Cl, -CH3Explore steric and electronic effects at the position proximal to the linker. Ortho-substitution often enhances potency. nih.gov
Benzyl Ringmeta (C3)-Cl, -F, -CF3Investigate the impact of electron-withdrawing groups on activity.
Benzyl Ringpara (C4)-F, -Cl, -CH3Probe the effects of substituents at a position distant from the core.
Benzyl Ringortho/meta2,3-dichloroEvaluate the effect of multiple substitutions on the ring. nih.gov
Benzyl Ringortho/para2-methoxy, 5-bromoThe target compound's substitution pattern, combining electron-donating and withdrawing groups.

Another derivatization approach involves the modification of the 5-amino group itself, for instance, through the formation of Schiff bases by condensation with various aromatic aldehydes. ajol.info This strategy introduces significant structural diversity and allows for the exploration of different chemical space around the core tetrazole structure.

Advanced Spectroscopic and Crystallographic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Confirmation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine, both ¹H and ¹³C NMR are crucial for confirming the connectivity of the benzyl (B1604629) and tetrazole moieties and for differentiating between potential isomers.

In ¹H NMR spectroscopy, the chemical shifts (δ) of the protons are indicative of their local electronic environment. The protons of the benzyl group and the tetrazole ring exhibit characteristic signals. For instance, the methylene protons (-CH₂-) connecting the benzyl and tetrazole rings would be expected to appear as a singlet, with a chemical shift influenced by the adjacent electronegative nitrogen atom and the aromatic ring. The aromatic protons of the 5-bromo-2-methoxybenzyl group would display a distinct splitting pattern based on their substitution. The amine (-NH₂) protons on the tetrazole ring would likely appear as a broad singlet.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern on the benzene ring. The carbon atom of the tetrazole ring attached to the amine group would have a characteristic chemical shift, distinguishing it from other carbon atoms in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₂-4.0 - 4.5Singlet
Aromatic-H6.8 - 7.5Multiplet
-OCH₃3.8 - 4.0Singlet
-NH₂5.0 - 6.0Broad Singlet
Tetrazole-NH13.0 - 15.0Broad Singlet

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm)
-CH₂-45 - 55
Aromatic-C110 - 160
-OCH₃55 - 65
Tetrazole-C150 - 160

Note: The predicted chemical shift values are based on typical ranges for similar functional groups and molecular environments found in related structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The presence of the amine group (-NH₂) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The N-H bending vibrations would also be observable. The C-H stretching vibrations of the aromatic ring and the methylene group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and N=N stretching vibrations within the tetrazole ring are expected to produce characteristic absorptions in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-O stretching of the methoxy (B1213986) group would likely be observed in the 1000-1300 cm⁻¹ range. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300 - 3500
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 2960
C=N, N=N (tetrazole)Stretch1400 - 1600
C-O (methoxy)Stretch1000 - 1300
C-BrStretch< 700

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern provides clues about the compound's structure. Common fragmentation pathways could include the cleavage of the benzyl-tetrazole bond, leading to the formation of a 5-bromo-2-methoxybenzyl cation and a 1H-tetrazol-5-amine radical, or vice versa. The loss of small neutral molecules, such as N₂, from the tetrazole ring is also a characteristic fragmentation pathway for such compounds.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment Ion Structure Predicted m/z
[M]⁺C₉H₁₀BrN₅O283/285
[M - N₂]⁺C₉H₁₀BrN₃O255/257
[5-bromo-2-methoxybenzyl]⁺C₈H₈BrO200/202
[1H-tetrazol-5-amine]⁺CH₃N₅85

Note: The m/z values are for the most abundant isotopes, with the bromine-containing fragments showing the characteristic isotopic pattern.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This data would unambiguously confirm the molecular connectivity and reveal the preferred conformation of the molecule in the solid state.

Furthermore, X-ray crystallography elucidates the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. In the case of this compound, hydrogen bonding is expected to be a significant intermolecular force, with the amine and tetrazole N-H groups acting as hydrogen bond donors and the nitrogen atoms of the tetrazole ring and the oxygen atom of the methoxy group acting as acceptors. The analysis of these interactions is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While a specific crystal structure for the title compound is not available, related structures show that the tetrazole and benzyl rings are often not coplanar researchgate.net.

Interactive Data Table: Expected Crystallographic Parameters

Parameter Expected Value/Observation
Crystal SystemMonoclinic or Orthorhombic (Common for similar compounds)
Space GroupP2₁/c or similar centrosymmetric group
N-H···N Hydrogen BondsPresent, involving tetrazole and amine groups
Dihedral Angle (Benzyl-Tetrazole)Non-coplanar arrangement

Note: These parameters are based on typical observations for similar substituted benzyl-tetrazole compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. These calculations provide detailed information about electronic structure, stability of different isomers, and conformational preferences.

The tetrazole ring is known to exist in different tautomeric forms. For 5-aminotetrazole (B145819) derivatives, the most significant tautomers are the 1H- and 2H-forms, which differ in the position of the proton on the tetrazole ring. mdpi.comnih.gov The stability of these tautomers is a critical factor influencing the molecule's chemical reactivity and biological interactions.

Density Functional Theory (DFT) calculations have been extensively used to investigate the tautomerism of the tetrazole core. mdpi.comresearchgate.net Studies on the parent 5-aminotetrazole have shown that in the gas phase, the 2H-tautomer is energetically preferred. nih.gov However, the 1H-form is often found to be more stable and predominant in solution. mdpi.com The relative stability can be influenced by substitution patterns and intermolecular interactions, such as hydrogen bonding in the solid state. researchgate.net For N-substituted 5-aminotetrazoles, the substitution at one of the ring nitrogens locks the tautomeric form, but understanding the properties of the parent system is crucial. DFT calculations, often using functionals like B3LYP, provide a robust framework for exploring the electronic properties and relative energies of these tautomeric forms. mdpi.comresearchgate.net

Theoretical studies on 5-amino-tetrazole have investigated six possible tautomers, including amino and imino forms. Among these, the 2-H amino form was identified as the most energetically stable in the gas phase. nih.gov The energy barrier for the conversion between the 1H- (b) and 2H- (c) amino forms was calculated to be 45.66 kcal/mol, indicating a significant energy requirement for this hydrogen shift. nih.gov

Table 1: Calculated Relative Energies of 5-Aminotetrazole Tautomers (Gas Phase) Data based on analogous compounds.

Tautomer Form Description Relative Energy (kcal/mol)
2H-5-amino-tetrazole Proton at N2 0.00 (most stable)
1H-5-amino-tetrazole Proton at N1 +2.67
1H, 4H-5-imino-tetrazole Imino form Higher energy
1H, 2H-5-imino-tetrazole Imino form Higher energy

The flexibility of this compound arises from the rotation around the single bonds connecting the benzyl (B1604629) and tetrazole moieties. Conformational analysis is essential for understanding the molecule's three-dimensional structure and its potential to adopt specific shapes required for biological activity.

Table 2: Key Dihedral Angle in a Benzyl-Substituted Tetrazole Analogue Data based on 1-benzyl-5-amino-1H-tetrazole.

Parameter Method Value (Degrees) Reference
Dihedral Angle (Benzyl vs. Tetrazole) X-ray Crystallography 103.0°
Dihedral Angle (Benzyl vs. Tetrazole) DFT (PBE1PBE/6-311G**) 164.5°

Molecular Docking Simulations of this compound and Analogues with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Docking studies with various tetrazole derivatives have revealed common binding modes and interaction patterns. The tetrazole ring is a key pharmacophore, often acting as a bioisostere for a carboxylic acid group. researchgate.net Its nitrogen atoms are effective hydrogen bond acceptors. nih.gov In docking simulations of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles as microtubule destabilizers, the nitrogen atoms of the tetrazole ring were observed to form crucial hydrogen bonds within the protein's active site. nih.gov

The interaction mechanisms for a molecule like this compound would likely involve:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring and the exocyclic amino group can act as hydrogen bond acceptors and donors, respectively.

π-π Stacking: The aromatic benzyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

Hydrophobic Interactions: The benzyl group and other nonpolar parts of the molecule can form favorable hydrophobic interactions.

Halogen Bonding: The bromine atom on the benzyl ring may participate in halogen bonding, an increasingly recognized non-covalent interaction in molecular recognition.

Through molecular docking, specific amino acid residues that are critical for binding can be identified. For example, in a study of 1H-tetrazole derivatives as potential anticancer agents targeting tubulin, key interactions were observed with specific residues. nih.gov The nitrogen atoms at positions 2 and 4 of the 1H-tetrazole ring formed hydrogen bonds with asparagine (Asnβ258) and lysine (B10760008) (Lysβ352) residues, respectively. nih.gov Such findings are crucial for understanding the structural basis of activity and for designing more potent analogues. The characteristics of the binding site, such as its size, shape, and electrostatic potential, determine the complementarity of the ligand and are elucidated through these simulations.

Table 3: Potential Molecular Interactions and Key Residues for Tetrazole Analogues Data based on docking studies of analogous compounds.

Ligand Moiety Type of Interaction Potential Interacting Residue
Tetrazole Ring (N2, N3, N4 atoms) Hydrogen Bond Acceptor Asn, Lys, Ser, Thr
Amino Group (-NH2) Hydrogen Bond Donor Asp, Glu, Carbonyl oxygen
Benzyl Ring π-π Stacking / Hydrophobic Phe, Tyr, Trp, Leu, Val
Bromo Substituent Halogen Bonding / Hydrophobic Electron-rich atoms (e.g., backbone carbonyls)

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the stability of the binding pose and the flexibility of the complex. nih.gov

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can be used to:

Assess the stability of the binding mode predicted by docking. A stable ligand will maintain its key interactions and remain within the binding pocket throughout the simulation.

Calculate the binding free energy, offering a more quantitative prediction of binding affinity.

Analyze the conformational changes in both the ligand and the protein upon binding.

Identify the role of water molecules in mediating ligand-protein interactions.

MD simulations have been successfully applied to study the binding of 5-substituted 1H-tetrazole derivatives to their target proteins, confirming the stability of the docked poses and providing a deeper understanding of their interaction dynamics. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Tetrazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach allows for the prediction of the activity of novel molecules and guides the rational design of more potent therapeutic agents. Similarly, pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

Correlating Structural Features of this compound Analogues with In Vitro Activity

While specific QSAR models for this compound are not extensively documented in publicly available literature, the structure-activity relationships (SAR) can be inferred from studies on analogous series of tetrazole derivatives. Research into N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives, which share a common structural scaffold with the target compound, has provided valuable insights into how modifications of the benzyl moiety influence in vitro activity, particularly as P2X(7) receptor antagonists. nih.gov

Analysis of these analogues has demonstrated that a variety of functional groups on the benzyl ring are tolerated, encompassing both electron-withdrawing and electron-donating substituents. nih.gov A significant finding from these studies is the influence of the substituent's position on the benzyl ring. Ortho-substitution on the benzyl group has been shown to confer the greatest potency in these related series. nih.gov

The in vitro activity of these analogues is sensitive to the nature and placement of substituents on the benzyl ring. For instance, the introduction of different groups at the ortho, meta, and para positions leads to a range of biological responses. The table below summarizes the general trends observed in the structure-activity relationships for N-benzyl-1H-tetrazol-5-amine analogues, which can serve as a predictive framework for the activity of this compound analogues.

Substituent on Benzyl RingPositionGeneral Effect on In Vitro Activity
Electron-Withdrawing Groups (e.g., -Cl, -CF₃)OrthoGenerally leads to higher potency
Electron-Donating Groups (e.g., -CH₃, -OCH₃)OrthoPotency is often enhanced
Bulky GroupsOrthoMay increase potency depending on the target
Various SubstituentsMeta/ParaGenerally results in lower potency compared to ortho substitution

These findings suggest that the spatial arrangement and electronic properties of the substituents on the benzyl ring are critical determinants of the biological activity of this class of tetrazole derivatives. The enhanced potency associated with ortho-substitution may be attributed to a specific conformational orientation of the benzyl group relative to the tetrazole core, which could facilitate optimal interaction with the biological target. nih.gov Therefore, in the rational design of analogues of this compound, careful consideration of the position and nature of the substituents on the benzyl moiety is crucial for optimizing their desired in vitro activity.

In Vitro Biological Activity Profiling and Mechanistic Pathway Elucidation

Evaluation of In Vitro Antimicrobial Activity of N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine and Analogues

The tetrazole moiety is a key pharmacophore in the development of new antimicrobial agents. isfcppharmaspire.com Its derivatives have been extensively studied for a broad spectrum of activities, including antibacterial, antifungal, and antitubercular effects. nih.gov The inclusion of halogen and methoxy (B1213986) groups, as seen in the title compound, is a common strategy to modulate and enhance biological efficacy.

A range of 1,5-disubstituted tetrazole derivatives have demonstrated significant in vitro activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Studies on novel 1H-tetrazol-5-amine based compounds revealed potent inhibition of standard and hospital strains, with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.govlcbio.pl For instance, certain imide-tetrazole derivatives showed excellent activity against standard Gram-positive Staphylococci, with MIC values ranging from 0.1–3.2 μg/mL, which was often more effective than the reference drug ciprofloxacin. nih.gov The mechanism for some of these analogues is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. nih.govlcbio.pl

The table below summarizes the antibacterial activity of selected tetrazole analogues.

Compound/AnaloguePathogenMIC (µg/mL)Source
Imide-Tetrazole Derivative 1 Staphylococcus aureus0.4 - 0.8 nih.gov
Imide-Tetrazole Derivative 2 Staphylococcus aureus0.8 nih.gov
Imide-Tetrazole Derivative 3 Staphylococcus aureus0.8 nih.gov
Imide-Tetrazole Derivative 1 Escherichia coli0.4 nih.gov
1H-tetrazol-5-amine derivative 10 S. aureus ATCC 259230.5 nih.gov
1H-tetrazol-5-amine derivative 11 S. aureus ATCC 259230.25 nih.gov
1H-tetrazol-5-amine derivative 10 E. coli ATCC 259224 nih.gov
1H-tetrazol-5-amine derivative 11 E. coli ATCC 259222 nih.gov

The tetrazole scaffold is a component of several antifungal agents. nih.gov Hybrid molecules combining tetrazole with other antifungal pharmacophores have been developed to enhance activity and combat drug resistance. nih.gov Research into novel albaconazole derivatives, for example, led to the identification of a tetrazole compound (D2) with potent activity against critical pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. nih.gov This analogue demonstrated MIC values as low as <0.008 µg/mL against C. albicans and C. neoformans, and also showed efficacy against fluconazole-resistant strains. nih.gov Fused heterocyclic systems, such as pyrano[3,2-e]tetrazolo[1,5-c]pyrimidines, have also been synthesized and screened for antifungal activity, with some showing promising results. nih.gov

The table below presents the antifungal efficacy of representative tetrazole analogues.

Compound/AnalogueFungal PathogenMIC (µg/mL)Source
Tetrazole Compound D2 Candida albicans<0.008 nih.gov
Tetrazole Compound D2 Cryptococcus neoformans<0.008 nih.gov
Tetrazole Compound D2 Aspergillus fumigatus2 nih.gov
Pyrano-tetrazolo-pyrimidine 3a A. fumigatus12.5 nih.gov
Pyrano-tetrazolo-pyrimidine 3b A. fumigatus6.25 nih.gov
Pyrano-tetrazolo-pyrimidine 3b C. albicans12.5 nih.gov

Several classes of tetrazole-containing compounds have been investigated for their activity against Mycobacterium tuberculosis (Mtb). A study on halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers found that isomeric N-(bromophenyl)tetrazoles exhibited the highest therapeutic potential. nih.gov Their inhibitory effect against a multidrug-resistant (MDR) Mtb strain was 8- to 16-fold stronger than that of first-line tuberculostatic drugs. nih.gov Notably, these specific compounds did not show general antibacterial or cytotoxic properties against normal and cancer cell lines, indicating a selective antimycobacterial effect. nih.gov Other research has focused on 3,5-dinitrobenzylsulfanyl tetrazoles, which displayed excellent activity against both drug-susceptible and drug-resistant Mtb strains, with some analogues having MICs as low as 0.03 μM. nih.gov

The table below summarizes the antitubercular activity of selected analogues.

Compound/AnalogueMtb StrainMIC (µg/mL)Source
N-(bromophenyl)tetrazole 8a Mtb Spec. 210 (MDR)4 nih.gov
N-(bromophenyl)tetrazole 9a Mtb Spec. 210 (MDR)2 nih.gov
N-(bromophenyl)tetrazole 8a Mtb H37Rv8 nih.gov
N-(bromophenyl)tetrazole 9a Mtb H37Rv4 nih.gov
4-amino-triazole-3-thiol 1 Mtb H37Rv5.5 mdpi.com
4-amino-triazole-3-thiol 1 Mtb (MDR)11 mdpi.com

In Vitro Anticancer Activity Assessment and Cellular Mechanism Studies

The tetrazole ring is a privileged scaffold in the design of novel anticancer agents due to its metabolic stability and ability to act as a bioisostere for other functional groups. nih.goveurekaselect.com Various derivatives have shown promise as antiproliferative compounds, acting through diverse mechanisms.

Analogues featuring substituted tetrazole and triazole rings have demonstrated significant cytotoxic activity against a broad panel of human cancer cell lines. For example, a series of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues were tested against 58 cancer cell lines, with some compounds showing notable growth inhibition. mdpi.com One lead compound from this series was most effective against CNS (SNB-75), renal (UO-31), leukemia (CCRF-CEM), non-small cell lung (EKVX), and ovarian (OVCAR-5) cancer cell lines, with percent growth inhibitions (PGI) ranging from 23% to 39% at a 10 µM concentration. mdpi.com Similarly, novel tetrazole derivatives synthesized with an indole scaffold showed potent antiproliferative activity against cervical, breast, liver, colon, and glioblastoma cell lines, while exhibiting high selectivity and low toxicity toward non-tumor cells. nih.govresearchgate.net

The table below provides a selection of in vitro anticancer activity data for relevant analogues.

Compound/AnalogueCancer Cell LineActivity MetricValue (µM)Source
5-(3-Bromophenyl)-triazol-amine 4e SNB-75 (CNS)PGI41.25% at 10 µM mdpi.com
5-(3-Bromophenyl)-triazol-amine 4i SNB-75 (CNS)PGI38.94% at 10 µM mdpi.com
5-(3-Bromophenyl)-triazol-amine 4i UO-31 (Renal)PGI30.14% at 10 µM mdpi.com
Tetrazole-indole derivativeHeLa (Cervical)IC₅₀0.045 nih.gov
Tetrazole-isoxazoline hybrid 4h A549 (Lung)IC₅₀1.51 researchgate.net
Tetrazole-isoxazoline hybrid 4i A549 (Lung)IC₅₀1.49 researchgate.net
Tetrazole-isoxazoline hybrid 4h MDA-MB-231 (Breast)IC₅₀2.83 researchgate.net
Tetrazole-isoxazoline hybrid 4i MDA-MB-231 (Breast)IC₅₀2.40 researchgate.net

Tubulin Polymerization Inhibition

A primary mechanism for the anticancer activity of many tetrazole and triazole analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. mdpi.comnih.gov These compounds frequently act as antimitotic agents by binding to the colchicine site on β-tubulin. rsc.orgccspublishing.org.cn This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.netresearchgate.net For example, a series of tetrazole-isoxazoline hybrids were shown to inhibit tubulin polymerization, induce G2/M arrest, and activate caspase-3, confirming an apoptotic cell death pathway. researchgate.netrsc.org Molecular docking studies confirmed that the trimethoxyphenyl moiety of these analogues occupies the colchicine binding site. rsc.org The tetrazole ring itself is considered a promising structural element for facilitating the development of potent colchicine site ligands. nih.govmdpi.com

Kinase Inhibition

In addition to targeting the cytoskeleton, heterocyclic compounds including tetrazole and pyrazole analogues have been investigated as inhibitors of protein kinases, which are critical regulators of cell proliferation and survival. mdpi.com While direct evidence for this compound is unavailable, related structures have shown inhibitory activity against various kinases. For instance, certain pyrazole-based compounds were identified as potent inhibitors of cyclin-dependent kinase 1 (CDK1), with IC₅₀ values in the low micromolar range. mdpi.com Other heterocyclic scaffolds have been successfully developed as inhibitors of receptor tyrosine kinases like VEGFR-2, which is crucial for tumor angiogenesis. researchgate.net The tetrazole moiety has also been incorporated into compounds designed to inhibit protein tyrosine phosphatase 1B (PTP1B), a target in diabetes and potentially cancer. nih.gov This suggests that kinase inhibition is a plausible secondary or alternative mechanism of action for this class of compounds.

Enzyme Inhibition Studies of Tetrazole Derivatives (In Vitro)

The tetrazole moiety is a key pharmacophore in medicinal chemistry, known for its ability to act as a bioisosteric replacement for a carboxylic acid group, which allows for interactions with various enzyme active sites. This has led to the investigation of tetrazole derivatives as inhibitors of a wide range of enzymes.

Angiotensin-II Receptor Antagonism Mechanisms (In Vitro)

Tetrazole derivatives are well-established antagonists of the Angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin system (RAS) that regulates blood pressure. The acidic nature of the tetrazole ring allows it to mimic the carboxylate group of the endogenous ligand, angiotensin II, and interact with key residues in the AT1 receptor binding pocket. This interaction prevents the binding of angiotensin II, thereby blocking its hypertensive effects.

While specific studies on this compound are not available, research on other nonpeptide AT1 receptor antagonists has shown that the tetrazole ring is crucial for high-affinity binding. The biphenyl tetrazole scaffold, for instance, is a common feature in many commercially available sartans. The specific substitutions on the benzyl (B1604629) group of this compound, namely the 5-bromo and 2-methoxy groups, would likely influence its binding affinity and selectivity for the AT1 receptor. Further in vitro binding assays and functional studies would be necessary to elucidate the precise mechanism and potency of its angiotensin II receptor antagonism.

Other Relevant Enzyme Targets

Beyond angiotensin II receptor antagonism, tetrazole derivatives have been investigated for their inhibitory activity against a variety of other enzymes implicated in different disease pathways.

Dipeptidyl peptidase-4 (DPP-4): This enzyme is a target for the treatment of type 2 diabetes. While specific data for the named compound is unavailable, other tetrazole-containing compounds have been explored as DPP-4 inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin signaling, making its inhibitors potential therapeutics for diabetes and obesity. The tetrazole ring can interact with the active site of PTP1B.

Aldose Reductase (AR): Inhibition of AR is a strategy to prevent diabetic complications. Tetrazole derivatives have been designed and evaluated for their AR inhibitory potential.

Glycogen Phosphorylase (GP): As a key enzyme in glycogenolysis, GP is a target for type 2 diabetes. The tetrazole moiety can mimic the phosphate group of the substrate, glucose-1-phosphate.

α-Glucosidase (AG): Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, a mechanism relevant for managing diabetes. Some tetrazole derivatives have shown α-glucosidase inhibitory activity.

Sodium-glucose cotransporter (SGLT): While not an enzyme, SGLT inhibitors are an important class of anti-diabetic drugs. The potential for tetrazole derivatives to interact with these transporters has been a subject of interest.

Fructose-1,6-bisphosphatase (FBPase): As a key enzyme in gluconeogenesis, FBPase is another target for type 2 diabetes.

IKKε and TBK1: These kinases are involved in inflammatory pathways, and their inhibition is a target for autoimmune diseases and cancer.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): This enzyme is involved in the conversion of cortisone to the active cortisol and is a target for metabolic syndrome.

Tyrosinase: This enzyme is involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.

While the specific inhibitory activities of this compound against these enzymes have not been reported, the diverse inhibitory profile of the broader tetrazole class suggests that it may possess activity against one or more of these targets.

In Vitro Antioxidant Potential of Tetrazole Derivatives

Several studies have investigated the antioxidant properties of tetrazole derivatives. These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus preventing oxidative damage to cells. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The antioxidant potential of tetrazole derivatives is influenced by the nature and position of substituents on the tetrazole and associated aromatic rings. For this compound, the methoxy group on the benzyl ring could potentially contribute to its antioxidant activity through electron donation. However, without experimental data, its specific antioxidant capacity remains to be determined.

Structure-Activity Relationship (SAR) Derivations for this compound Based on In Vitro Data

Due to the absence of specific in vitro data for this compound, a definitive structure-activity relationship (SAR) cannot be established for this compound. However, general SAR principles can be inferred from studies on other tetrazole derivatives.

For enzyme inhibition, the position and electronic nature of substituents on the benzyl ring are critical. The 5-bromo and 2-methoxy groups on the benzyl ring of the title compound will significantly influence its steric and electronic properties, which in turn will affect its binding to target enzymes. For instance, the bromine atom, being an electron-withdrawing group, and the methoxy group, an electron-donating group, will create a specific electronic distribution that could be favorable for interaction with a particular enzyme's active site.

A systematic investigation involving the synthesis and in vitro testing of a series of analogues with variations in the substitution pattern on the benzyl ring would be necessary to derive a comprehensive SAR for this class of compounds.

Exploration of Chemical Reactivity and Tautomeric Equilibrium

Tautomerism of 1H-Tetrazol-5-amine and its Influence on Reactivity and Biological Interactions

The 1H-tetrazol-5-amine scaffold, the core of N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine, exhibits complex tautomeric equilibria, which fundamentally dictates its chemical reactivity and mode of interaction in biological systems. Tautomerism in this molecule involves proton migration between the ring nitrogen atoms and the exocyclic amino group, giving rise to several possible forms. These include amino-imino tautomerism and the prototropic equilibrium between the 1H and 2H forms of the tetrazole ring. nih.govacs.org

Theoretical studies have investigated the relative stability of these tautomers. For the parent 5-aminotetrazole (B145819), at least six tautomeric forms are possible: two amino forms (1H- and 2H-) and three imino forms (1H,4H-; 1H,2H-; and 2H,4H-), along with a mesoionic structure. nih.gov In the gas phase, the 2H-amino tautomer is generally considered the most energetically favorable. nih.gov The energy barriers for the interconversion between these forms, particularly the amino-imino tautomerism, are significant. nih.gov

This tautomeric behavior is crucial for several reasons:

Reactivity: The presence of multiple nucleophilic centers (the exocyclic amino group and the ring nitrogens) allows 5-aminotetrazole to act as a versatile building block in multicomponent reactions. researchgate.net The specific tautomer present under reaction conditions can influence the regiochemical outcome of substitution reactions, such as the N-benzylation required to form the title compound. The nucleophilicity of the ring nitrogens is modulated by which tautomeric form is dominant. researchgate.net

Biological Interactions: The tetrazole ring is a well-established bioisostere of the carboxylic acid group, and 1,5-disubstituted tetrazoles can act as mimics for cis-amide bonds. researchgate.netacs.org The ability of the tetrazole ring's nitrogen atoms to participate in hydrogen bonding is central to its role as a bioisostere. acs.org The specific tautomeric form present influences the geometry and electronic properties of the molecule, determining its ability to fit into a biological target's active site and form key interactions, such as hydrogen bonds with receptor residues. acs.org

Table 1: Investigated Tautomers of 5-Aminotetrazole nih.gov

Tautomer NameStructural ClassRelative Stability (Gas Phase)
2H-5-amino-tetrazoleAminoMost stable
1H-5-amino-tetrazoleAminoLess stable than 2H form
1H, 4H-5-imino-tetrazoleIminoLess stable than amino forms
1H, 2H-5-imino-tetrazoleIminoHigher energy than 1H,4H- form
2H, 4H-5-imino-tetrazoleIminoSimilar energy to 1H,2H- form
Mesoionic formMesoionicHigher energy than amino forms

This interactive table summarizes the primary tautomeric forms of the 5-aminotetrazole core and their relative energetic favorability based on theoretical calculations.

Stability and Decomposition Pathways of this compound (Academic Perspective)

From an academic standpoint, the stability of the tetrazole ring is a subject of significant interest. While many tetrazole derivatives are investigated for their energetic properties, the fundamental chemical pathways of their decomposition are relevant to their general stability and reactivity. researchgate.netmdpi.com The thermal decomposition of 5-aminotetrazole and its derivatives typically proceeds through one of two primary unimolecular pathways. researchgate.netucr.edu

Ring Isomerization to Azidoimine: One common mechanism involves the isomerization of the tetrazole ring into an open-chain azidoimine tautomer. This intermediate then readily eliminates a molecule of dinitrogen (N₂) from the azide (B81097) group. researchgate.net

Concerted N₂ Elimination: An alternative pathway involves the concerted elimination of a nitrogen molecule directly from the tetrazole ring, which may be preceded by isomerization between the 1H and 2H tautomers. researchgate.net

For N-substituted derivatives like this compound, the substituent can influence the decomposition kinetics. The bulky N-benzyl group may sterically or electronically affect the rate of the initial isomerization step. The decomposition of the parent 5-aminotetrazole has been studied in detail, with kinetic analyses showing that the process leads to products such as hydrazoic acid (HN₃) and cyanamide (B42294) (NH₂CN). ucr.edunih.gov It is plausible that the decomposition of the title compound would follow a similar pathway, initiated by the cleavage of the tetrazole ring.

The introduction of substituents can also alter the thermal stability. For example, in related bicyclic 5-aminotetrazole systems, the nature of the bridging and functional groups significantly impacts the decomposition temperature. mdpi.com Generally, the C-NO₂ bonds are considered the trigger points in polynitro energetic compounds; however, in a compound like this compound, the decomposition is initiated by the inherent strain and high nitrogen content of the tetrazole ring itself. researchgate.netmdpi.com

Formation of Regioisomers and Their Distinct Biological Profiles

The synthesis of N-substituted 5-aminotetrazoles, including this compound, is often complicated by the formation of regioisomers. Due to the multiple nitrogen atoms in the tetrazole ring that can be substituted, reactions can yield mixtures of products. For a 5-aminotetrazole, substitution can occur on the ring nitrogens (N1 or N2) or potentially on the exocyclic amino group, leading to different isomers with distinct physical, chemical, and biological properties.

The regioselectivity of these substitution reactions is strongly influenced by the reaction conditions and the electronic nature of the reactants. For instance, in the synthesis of 1,5-disubstituted-5-aminotetrazoles, the electronic density of the amine used in the reaction can determine which regioisomer is formed preferentially. nih.gov It has been observed that stronger electron-donating groups (EDG) tend to be located at the endocyclic N1 position, while electron-withdrawing groups (EWG) are found at the exocyclic nitrogen. nih.gov This provides a predictive framework for synthetic strategies.

The biological significance of this regioisomerism is profound. Different regioisomers of the same parent compound can exhibit vastly different biological activities. A clear example is seen in a series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers developed as antitubercular agents. nih.gov In this study, isomeric pairs were synthesized and tested, revealing that specific N-(bromophenyl)tetrazole isomers possessed significantly more potent activity against multidrug-resistant Mycobacterium tuberculosis than their corresponding regioisomers. nih.gov This highlights that the precise spatial arrangement of the substituent on the tetrazole ring is critical for effective interaction with the biological target. These isomers were also found to be highly selective, showing no cytotoxicity against normal or cancer cell lines, underscoring their potential as selective therapeutic agents. nih.gov

Table 2: Antitubercular Activity of Select Tetrazole Regioisomers nih.gov

CompoundRegioisomerTarget StrainActivity Highlight
8a N-(bromophenyl)tetrazoleMultidrug-resistant M. tuberculosis8-16 fold stronger than first-line drugs
9a N-(bromophenyl)tetrazoleMultidrug-resistant M. tuberculosis8-16 fold stronger than first-line drugs
Other Isomers (4-methoxyphenyl)-1H-tetrazol-5-amine derivativesStandard and atypical mycobacteriaVaried, but generally less potent than 8a and 9a

This interactive table showcases research findings where different regioisomers of a substituted 1H-tetrazol-5-amine displayed significantly different biological activities, emphasizing the importance of isomeric purity in drug development.

Future Research Directions and Unexplored Academic Avenues

Development of Advanced and Sustainable Synthetic Methodologies for N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine Analogues

Future synthetic research could focus on developing more advanced and sustainable methods for producing analogues of this compound. Current trends in organic synthesis emphasize the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. eurekaselect.com

One promising approach is the use of multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more starting materials. eurekaselect.com MCRs are inherently atom-economical and can lead to a significant reduction in reaction time and waste generation. eurekaselect.com The development of novel MCRs for the synthesis of tetrazole derivatives could provide a more efficient route to a library of analogues of the title compound.

Another area of exploration is the use of heterogeneous catalysts, particularly those based on nanomaterials. rsc.org Nanocatalysts offer several advantages over their homogeneous counterparts, including high catalytic activity, easy separation from the reaction mixture, and the potential for recyclability. rsc.org Research into the application of magnetic nanoparticles, for instance, has shown promise in the synthesis of 5-substituted 1H-tetrazoles. eurekaselect.com

Furthermore, the exploration of alternative and greener reaction media, such as water or solvent-free conditions, is a key aspect of sustainable synthesis. dntb.gov.ua Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of bioactive heterocycles. dntb.gov.ua The systematic investigation of these green methodologies could lead to more environmentally benign and economically viable processes for the production of this compound analogues.

Table 1: Comparison of Synthetic Methodologies for Tetrazole Derivatives

MethodologyKey FeaturesPotential Advantages for Analogue Synthesis
Multicomponent Reactions (MCRs) Single-step synthesis from multiple starting materials. eurekaselect.comHigh atom economy, reduced waste, and rapid access to diverse analogues. eurekaselect.com
Nanocatalysis Use of nanomaterial-based catalysts. rsc.orgHigh efficiency, easy catalyst recovery and reusability. rsc.org
Green Solvents/Solvent-Free Conditions Utilization of environmentally benign solvents like water or no solvent. dntb.gov.uaReduced environmental impact and potential for simplified work-up procedures. dntb.gov.ua
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reactions. dntb.gov.uaFaster reaction times, improved yields, and enhanced reaction control. dntb.gov.ua

Discovery of Novel In Vitro Biological Targets for Tetrazole-Containing Compounds

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, a common functional group in many biologically active compounds. benthamdirect.com This substitution can lead to improved metabolic stability and pharmacokinetic properties. benthamdirect.com While the specific biological targets of this compound have not been elucidated, the broader class of tetrazole derivatives has shown activity against a range of biological targets.

Future research should focus on screening this compound and its analogues against a diverse panel of in vitro biological targets. Given the known activities of other tetrazole-containing compounds, potential areas of investigation include:

Antimicrobial Targets: Tetrazole derivatives have been investigated as potential antimicrobial agents. nih.gov For example, some tetrazole-based compounds have been shown to target bacterial enzymes such as DNA topoisomerase IV and gyrase. nih.gov In vitro screening against a panel of clinically relevant bacterial and fungal strains could reveal novel antimicrobial activities.

Anticancer Targets: The tetrazole scaffold is present in several compounds with demonstrated anticancer activity. researchgate.net Potential molecular targets in cancer cells include proteins involved in apoptosis, such as the Bcl-2 family of proteins. researchgate.net Investigating the cytotoxic effects of this compound analogues on various cancer cell lines and identifying their molecular targets would be a valuable research direction.

Enzyme Inhibition: Tetrazoles can act as inhibitors of various enzymes. For instance, they have been explored as inhibitors of fructose-1,6-bisphosphatase (FBPase), a target for the treatment of type 2 diabetes. nih.gov A broad screening against a panel of enzymes could uncover novel inhibitory activities.

Integration of Machine Learning and AI in the Design and Prediction of Tetrazole Bioactivity

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and development. nih.gov These computational tools can be employed to predict the biological activity of novel compounds, thereby accelerating the identification of promising drug candidates. repcomseet.org

For this compound and its analogues, ML models can be developed to predict their potential bioactivities. This would involve the following steps:

Data Collection: A large dataset of known tetrazole-containing compounds with their corresponding biological activities would need to be compiled from databases such as ChEMBL and PubChem. ijcrt.org

Molecular Descriptors: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. nih.gov

Model Training: Different ML algorithms, such as random forests, support vector machines, and deep neural networks, would be trained on the dataset to learn the relationship between the molecular descriptors and biological activity. ijcrt.orgchemrxiv.org

Prediction: The trained models could then be used to predict the bioactivity of novel analogues of this compound, allowing for the prioritization of compounds for synthesis and experimental testing. ijcrt.org

Furthermore, generative AI models can be used to design novel tetrazole scaffolds with desired bioactivity profiles, opening up new avenues for chemical space exploration. ijcrt.org

Detailed Investigation of Molecular Interaction Networks and Systems Biology at the Cellular Level (In Vitro)

Understanding how a compound interacts with its biological target at the molecular level is crucial for rational drug design. Future research should focus on elucidating the molecular interaction networks of this compound and its active analogues.

Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can be used to determine the three-dimensional structure of the compound bound to its target protein. This information can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity and selectivity. nih.gov

Molecular docking studies can also be employed to predict the binding mode of the compounds to their targets and to rationalize their structure-activity relationships. nih.gov These computational studies can guide the design of new analogues with improved binding affinity.

At a broader level, systems biology approaches can be used to investigate the effects of these compounds on cellular pathways and networks. Techniques such as transcriptomics and proteomics can provide a global view of the changes in gene and protein expression in response to compound treatment. This can help to identify the downstream effects of target engagement and to uncover potential off-target effects.

Exploration of this compound in Material Science or Coordination Chemistry (Academic Perspective)

Beyond its potential biological applications, the tetrazole moiety in this compound makes it an interesting candidate for exploration in material science and coordination chemistry. Tetrazoles are known to act as ligands, capable of coordinating to metal ions through their nitrogen atoms to form coordination polymers and metal-organic frameworks (MOFs). arkat-usa.org

The coordination chemistry of this compound with various metal ions, such as transition metals and lanthanides, could be investigated. arkat-usa.orgrsc.org The resulting coordination compounds could exhibit interesting structural, magnetic, and photoluminescent properties. nih.gov The specific substituents on the benzyl (B1604629) ring could influence the coordination mode of the tetrazole ligand and the properties of the resulting metal complexes.

The ability of tetrazoles to form coordination polymers with tunable properties makes them attractive for applications in areas such as:

Gas storage and separation: The porous nature of some coordination polymers allows them to be used for the selective adsorption and storage of gases.

Catalysis: Metal complexes containing tetrazole ligands can act as catalysts for various organic transformations. arkat-usa.org

Luminescent materials: Lanthanide-based coordination polymers can exhibit strong luminescence, making them suitable for applications in sensors and displays. acs.org

A systematic investigation into the coordination behavior of this compound and its derivatives could lead to the discovery of novel materials with unique properties and potential technological applications.

Q & A

Q. What are the common synthetic routes for N-(5-bromo-2-methoxybenzyl)-1H-tetrazol-5-amine?

The compound is typically synthesized via cyclization of thiourea analogues using reagents like phosphorus oxychloride (POCl₃) under reflux conditions (~120°C). For example, halogenated tetrazol-5-amine derivatives are prepared by reacting substituted thioureas with nitrous acid (HNO₂) or via cycloaddition reactions. Structural confirmation is achieved through X-ray crystallography and spectral analysis (IR, NMR) .

Q. How is the structural integrity of this compound validated in experimental settings?

Characterization relies on multi-modal analytical techniques:

  • Spectral data : IR spectroscopy identifies functional groups (e.g., NH stretching at ~3400 cm⁻¹), while ¹H/¹³C NMR confirms substituent positioning.
  • X-ray crystallography : Resolves bond lengths and angles, critical for verifying regiochemistry (e.g., distinguishing N1 vs. N2 substitution patterns) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What safety protocols are essential when handling this compound?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Fire/explosion mitigation : Avoid heat sources; use dry powder extinguishers for fires.
  • Spill management : Contain small leaks with inert absorbents; large spills require evacuation and professional cleanup .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, such as antimicrobial or antitubercular effects?

Methodologies include:

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., Mycobacterium tuberculosis H37Rv).
  • Enzyme inhibition studies : DNA gyrase/topoisomerase IV affinity assays to assess antimicrobial mechanisms.
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding interactions with target proteins .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for halogenated derivatives?

  • Regioisomer screening : Compare N1 vs. N2-substituted analogues (e.g., bromo vs. methoxy groups) to isolate electronic/steric effects.
  • Cross-validation : Replicate assays under standardized conditions (pH, temperature) to minimize variability.
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., halogen size inversely correlates with solubility) .

Q. How is this compound applied in energetic materials research?

Derivatives are engineered for high energy density (HEDM) via:

  • Salt formation : Nitrogen-rich salts (e.g., ammonium, hydrazinium) enhance detonation velocity (e.g., 9,364 m/s for hydrazinium salt).
  • Thermal stability tuning : Decomposition temperatures (Td ~290°C) are optimized using substituents like nitro groups.
  • Performance modeling : EXPLO5 software predicts detonation pressure (up to 37.4 GPa) .

Q. What methodologies address low aqueous solubility in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability.
  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) for in vivo release.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How can researchers reconcile divergent synthetic yields reported in literature?

  • Reaction monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times.
  • Catalyst screening : Test alternatives (e.g., H₂SO₄ vs. POCl₃) for improved efficiency.
  • Scale-dependent effects : Pilot small-scale (<1 mmol) reactions before scaling up to identify bottlenecks .

Methodological Tables

Table 1 : Thermal and Detonation Properties of Selected Salts

Salt FormDensity (g/cm³)Td (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)
Ammonium1.782998,26425.9
Hydrazinium1.862909,36437.4
Guanidinium1.822968,94532.1
Data sourced from experimental and computational studies .

Table 2 : Key Spectral Peaks for Structural Confirmation

TechniqueKey Peaks/DataFunctional Group/Confirmation
IR (KBr)3400 cm⁻¹ (NH), 1600 cm⁻¹ (C=N)Tetrazole ring, amine
¹H NMR (DMSO-d₆)δ 3.85 (s, 3H, OCH₃), δ 7.25–7.50 (Ar-H)Methoxy, aromatic protons
X-rayBond angle N1-C-N2 = 112.5°Regiochemistry of tetrazole substitution

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